4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a fused pyrrole and pyridine ring system, characterized by a methyl group at the 4-position and a phenyl group at the 3-position. It has attracted considerable interest in scientific research due to its potential biological activities and applications in medicinal chemistry, particularly as a kinase inhibitor targeting fibroblast growth factor receptors (FGFRs) .
4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be classified as a nitrogen-containing heterocyclic compound. It is part of a broader category of pyrrolopyridines, which are known for their diverse biological properties. The compound's unique structure allows it to interact with various biological targets, making it a subject of study in pharmacology and drug development .
The synthesis of 4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. A common method involves cyclization reactions of appropriate precursors under controlled conditions. Notable synthetic approaches include:
Specific reaction conditions, such as temperature, solvent choice, and catalyst presence, are crucial for optimizing yield and purity during synthesis. For instance, the use of acetic acid as a solvent with catalytic hydrochloric acid has been reported to facilitate cyclo-condensation reactions effectively .
The molecular structure of 4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine consists of a fused pyrrole and pyridine ring system. The chemical formula can be represented as C13H12N2, with the following structural features:
The compound's molecular weight is approximately 200.25 g/mol. The presence of substituents at specific positions enhances its reactivity and potential biological activity .
4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3) by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, which is particularly relevant in cancer therapy .
4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine is typically characterized by:
The chemical properties include:
4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine has several significant applications:
The biological activity of the pyrrolo[2,3-b]pyridine scaffold is profoundly influenced by substitution patterns at key positions, particularly the C3 and C4 atoms. Introduction of a methyl group at C4 (as in 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, CAS 4894-34-2) modulates electronic properties through its electron-donating effect, enhancing electron density within the conjugated system. This modification increases nucleophilic character at adjacent positions, facilitating interactions with biological targets through hydrogen bonding when carbonyl groups are present [3]. The methyl group's compact size minimizes steric hindrance while improving lipophilic efficiency, thereby enhancing membrane permeability—a critical factor for intracellular target engagement [5].
The phenyl group at C3 (exemplified in 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine, CAS 1261493-26-8) introduces substantial steric bulk and distinctive electronic effects. This aromatic extension enables π-π stacking interactions with tyrosine residues in kinase binding pockets, significantly improving binding affinity and selectivity. In antiproliferative compounds like those bearing 1,8-naphthyridin-2-one moieties, the C3-phenyl group creates a hydrophobic anchor that stabilizes the ligand-receptor complex through van der Waals contacts with hydrophobic subpockets in c-Met kinase domains [4] [5]. Structure-activity relationship (SAR) studies demonstrate that substituting the phenyl ring with electron-withdrawing groups (e.g., halogens) further enhances activity by reducing electron density and optimizing binding energies [5].
Table 1: Impact of Substituents on Pyrrolo[2,3-b]pyridine Bioactivity
Substituent Position | Key Electronic Effect | Biological Role | Exemplar Compound |
---|---|---|---|
C4-Methyl (e.g., R¹) | Electron donation (+I effect) | Enhanced nucleophilicity, membrane permeability | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
C3-Phenyl (e.g., R²) | Extended π-system & hydrophobic effect | π-π stacking, hydrophobic pocket binding | 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
C3-Phenyl with 4-Br | Electron withdrawal (-I effect) | Optimized binding affinity to kinase domains | 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
C4-Chloro with C3-Methyl | Combined electronic effects | Target specificity in kinase inhibition | 4-Chloro-3-methyl-5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
Synergistic effects emerge when methyl and phenyl groups occupy adjacent positions. The 4-methyl-3-phenyl configuration creates an electronic asymmetry across the bicyclic system, polarizing the molecule and enhancing dipole-dipole interactions with target proteins. This is evident in c-Met kinase inhibitors where the 3-phenyl group occupies a deep hydrophobic cleft while the 4-methyl group stabilizes the adjacent linker orientation, contributing to nanomolar-level inhibition (IC₅₀ = 1.92 nM in compound 32) [5]. Molecular docking simulations confirm that the methyl group's steric guidance optimally positions the phenyl ring for target engagement without requiring high-energy conformations—a key advantage in drug design [5].
The pyrrolo[2,3-b]pyridine core (7-azaindole) exhibits distinct advantages over classical heterocyclic scaffolds in medicinal chemistry, particularly regarding hydrogen bonding capacity and metabolic stability. Unlike indole—which contains a single nitrogen atom—the pyrrolo[2,3-b]pyridine scaffold incorporates a pyridine-like nitrogen at position 1 (N1), creating an additional hydrogen bond acceptor site. This feature is exemplified in N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide, where both N1 and the fused pyridine nitrogen participate in complementary interactions with kinase targets [6]. This enhanced interaction profile translates to higher binding affinities than analogous indole derivatives targeting the same proteins [2].
Compared to pyrazolo[1,5-a]pyridine systems, pyrrolo[2,3-b]pyridines demonstrate superior π-electron delocalization and reduced dipole moments, improving cellular uptake and bioavailability. While pyrazolo[1,5-a]pyridines exhibit strong electron-withdrawing character that can limit electron-rich pharmacophore incorporation, the pyrrolo[2,3-b]pyridine core maintains a balanced electronic profile. This allows versatile functionalization, as demonstrated in the synthesis of 4-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)aniline intermediates used in antitumor agents [5]. Additionally, the scaffold's moderate basicity (pKa ~4.5-5.5) enhances solubility under physiological conditions compared to more basic scaffolds like imidazo[1,2-a]pyridines [5].
Table 2: Comparative Analysis of Heterocyclic Scaffolds in Drug Design
Scaffold Property | Pyrrolo[2,3-b]pyridine | Indole | Pyrazolo[1,5-a]pyridine |
---|---|---|---|
Nitrogen Atoms | 2 (1 pyrrolic, 1 pyridinic) | 1 (pyrrolic) | 2 (pyrazole-type) |
H-Bond Acceptors | 2 sites | 1 site | 2 sites |
Aromatic Character | Moderate, bipolar | High | Low, electron-deficient |
Dipole Moment | ~3.5 D | ~2.0 D | ~5.0 D |
Metabolic Stability | High (resistant to CYP3A4) | Moderate | Variable |
Biological Applications | Kinase inhibitors, Antitumor agents | Neurotransmitters, Antimigraine | Antiviral agents |
The isomeric differentiation between pyrrolo[2,3-b]pyridine and pyrrolo[3,4-c]pyridine significantly impacts biological functionality. While pyrrolo[3,4-c]pyridines demonstrate notable antidiabetic activity through GPR119 agonism (EC₅₀ = 0.016 µM) and aldose reductase inhibition (IC₅₀ = 1.4 µM), their fused bond topology reduces planarity, limiting kinase domain penetration [2]. In contrast, the linear fusion of pyrrolo[2,3-b]pyridine preserves near-planarity, facilitating deep binding pocket access in tyrosine kinases. This geometric advantage is exploited in compounds bearing 1,8-naphthyridin-2-one moieties, which simultaneously inhibit c-Met, Flt-3, and VEGFR2 kinases—a multitarget profile not observed in pyrrolo[3,4-c]pyridine analogs [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1